Cyclotrisiloxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H6O3Si3 |
|---|---|
Molecular Weight |
138.3 g/mol |
IUPAC Name |
1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/H6O3Si3/c1-4-2-6-3-5-1/h4-6H2 |
InChI Key |
JJRDHFIVAPVZJN-UHFFFAOYSA-N |
SMILES |
O1[SiH2]O[SiH2]O[SiH2]1 |
Canonical SMILES |
O1[SiH2]O[SiH2]O[SiH2]1 |
Origin of Product |
United States |
Synthetic Methodologies for Substituted and Functionalized Cyclotrisiloxane Monomers
Preparation of Functionalized Cyclotrisiloxane Precursors
The creation of functionalized this compound precursors often involves multi-step synthetic strategies. A common approach begins with the construction of aryl-substituted cyclotrisiloxanes, which can then undergo further reactions to introduce desired functionalities. acs.org One method involves the reaction of dichlorosilanes with zinc oxide, which has proven effective in synthesizing cyclotrisiloxanes from corresponding dichlorosilane (B8785471) precursors. acs.orgorientjchem.org For instance, the reaction of isopropylphenyldichlorosilane with zinc oxide yields a mixture of this compound, cyclotetrasiloxane, and higher oligomers. acs.org
Another key strategy is the hydrosilylation of vinyl-substituted cyclotrisiloxanes. This reaction allows for the introduction of a wide range of functional groups. acs.org For example, reacting a vinyl-substituted this compound with a dihydride functional siloxane is a method to prepare cyclotrisiloxanes with hydridosiloxanylalkyl substituents. google.com These silicon hydride groups can then serve as reactive sites for further derivatization. google.com
The synthesis of cyclotrisiloxanes with precursor groups such as Si-H, Si-CH=CH₂, and Si(CH₂)₃Cl allows for the subsequent controlled synthesis of polysiloxanes with a variety of functionalities through anionic ring-opening polymerization (AROP). gelest.com The introduction of sulfur-containing groups can be achieved either by the polymerization of a pre-functionalized this compound or by the post-polymerization modification of a vinyl-containing polymer. acs.org For example, [2-(tert-butylthio)ethyl]pentamethylthis compound can be synthesized by the free-radical addition of tert-butyl mercaptan to the vinyl group of 1,3,3,5,5-pentamethyl-1-vinylthis compound. acs.org
The table below summarizes various functionalized this compound precursors and their synthetic methods.
| Functional Group | Precursor Compound(s) | Synthetic Method | Reference |
| Hydroxy | Aryl-substituted cyclotrisiloxanes | Dearylchlorination and hydrolysis | acs.org |
| Hydridosiloxanylalkyl | Vinyl-substituted this compound, Dihydride functional siloxane | Hydrosilylation | google.com |
| Vinyl | Dichlorodimethylsilane, Vinyl-containing dichlorosilanes | Co-hydrolysis or reaction with ZnO | orientjchem.orgacs.org |
| Thioether | 1,3,3,5,5-Pentamethyl-1-vinylthis compound, tert-butyl mercaptan | Free-radical thiol-ene addition | acs.org |
| Hydride (Si-H) | Dichlorosilane | Hydrolytic condensation | gelest.com |
| Chloropropyl | (3-Chloropropyl)dichlorosilane | Hydrolytic condensation | gelest.com |
Targeted Synthesis of Cyclotrisiloxanes with Specific Organic Substituents
The targeted synthesis of cyclotrisiloxanes with specific organic substituents is essential for creating polymers with precisely defined properties. The choice of substituents significantly influences the characteristics of the resulting polysiloxanes, such as their thermal stability, refractive index, and gas permeability. mdpi.comkpi.ua
A primary method for synthesizing these targeted monomers is the ring-opening polymerization (ROP) of appropriately substituted cyclotrisiloxanes. gelest.commdpi.comnih.gov Both anionic (AROP) and cationic (CROP) ROP are widely used. gelest.comacs.org AROP, often initiated by organolithium compounds, allows for the synthesis of well-defined polymers with narrow molecular weight distributions, especially when using highly purified this compound monomers. gelest.com The polymerization rate of hexamethylthis compound (B157284) is significantly higher than that of octamethylcyclotetrasiloxane (B44751), making it a preferred monomer for controlled polymer synthesis. mdpi.comnih.gov
Organocatalytic controlled/living ROP has emerged as a powerful technique for the precise synthesis of polysiloxanes. nih.govacs.orgrsc.org Using initiators like water or silanols in combination with strong organic base catalysts such as guanidines, a variety of polysiloxanes with controlled molecular weights and narrow polydispersity can be produced. mdpi.comnih.govnih.gov This method allows for the synthesis of polymers with specific terminal functionalities by using appropriate end-capping agents like functional chlorosilanes. nih.govacs.org
The synthesis of cyclotrisiloxanes with aryl substituents, such as phenyl or p-tolyl groups, has been achieved through methods like the cyclization of dichlorosilanes with zinc oxide or reaction with a disiloxanediol-pyridine complex. kpi.ua The presence of bulky aryl groups can significantly affect the properties of the resulting polymers. kpi.ua For instance, replacing methyl groups with phenyl groups in hexaphenylthis compound (B1329326) dramatically increases the melting temperature. kpi.ua
The table below presents examples of cyclotrisiloxanes with specific organic substituents and the methods used for their synthesis.
| Specific Substituent | This compound Monomer | Synthetic Method | Resulting Polymer Property | Reference |
| Phenyl | 1,1,3,3,5-Penta(phenyl)-5-(methyl)this compound | Reaction of dichlorosilane with ZnO | Increased thermal stability | kpi.ua |
| Vinyl | 1,3,5-Trimethyl-1,3,5-trivinylthis compound (V₃) | Hydrolysis of corresponding dichlorosilane | Reactive sites for cross-linking | acs.orgnih.gov |
| 3,3,3-Trifluoropropyl | 1,3,5-Tris(3,3,3-trifluoropropyl)-1,3,5-trimethylthis compound (F₃) | Ring-opening copolymerization | Improved hydrophobicity | researchgate.net |
| Hydride | 1,3,5-Trimethylthis compound | Hydrolytic condensation | Sites for derivatization | google.com |
| Alkyl (n-butyl to n-decyl) | Hexa-n-alkylcyclotrisiloxanes | Hydrosilylation of 1-alkenes with dichlorosilane, followed by cyclization | Varied crystallinity and melting behavior | utwente.nl |
| Alkynyl | Alkynyl(amino)silane end-capped cyclotrisiloxanes | Organocatalytic ROP with specific end-capping agents | Functional terminals for click chemistry | acs.org |
Ring Opening Polymerization Rop of Cyclotrisiloxanes: Fundamental Aspects and Advanced Control
Anionic Ring-Opening Polymerization (AROP) of Cyclotrisiloxanes
AROP is initiated by basic species that attack the silicon atom of the cyclotrisiloxane, leading to the formation of a silanolate anion which then propagates the polymerization. mdpi.comresearchgate.net The choice of initiator and reaction conditions is critical to control the polymerization and suppress undesirable side reactions like backbiting and chain transfer. acs.orggelest.com
Initiation Mechanisms and Initiator Systems
The initiation of AROP involves the nucleophilic attack of an initiator on a silicon atom in the this compound ring, cleaving a siloxane bond and generating a linear silanolate active center. mdpi.com The reactivity and structure of the initiator system significantly influence the polymerization kinetics and the architecture of the resulting polymer.
Organolithium compounds, such as n-butyllithium (n-BuLi), are potent initiators for the AROP of cyclotrisiloxanes. gelest.comwikipedia.org The initiation proceeds via nucleophilic attack of the carbanion on a silicon atom of the this compound. In hydrocarbon solvents, the transformation of the organolithium initiator into the propagating silanolate center is typically fast and quantitative. gelest.com
However, the lithium silanolate active centers have a strong tendency to aggregate, which can reduce their reactivity and slow down the polymerization. encyclopedia.pub To mitigate this, polar promoters are often added to the reaction system. These promoters, which are strong uncharged nucleophiles, solvate the lithium cation, breaking up the aggregates and forming more reactive, separated ion pairs. gelest.comwikipedia.org This leads to a significant increase in the polymerization rate. gelest.com
Commonly used promoters include:
Tetrahydrofuran (B95107) (THF): Often used as the solvent, THF can deaggregate hexameric butyllithium (B86547) to the more reactive tetrameric form. gelest.comwikipedia.org
Dimethyl sulfoxide (B87167) (DMSO): A strong nucleophile that effectively increases the polymerization rate. gelest.com
Hexamethylphosphoramide (HMPA): A highly effective promoter that enhances the reactivity of organolithium reagents by solvating the lithium cation and weakening the coordination between the carbonyl oxygen and the lithium ion. gelest.comwikipedia.orguniurb.it
Dimethylformamide (DMF): Another polar aprotic solvent that can act as a promoter. gelest.com
Cryptands: These macrocyclic ligands strongly chelate alkali metal cations, leading to highly reactive "naked" anions. gelest.com
The presence of even trace amounts of water can significantly impact polymerization initiated by organolithium compounds. Water can react with the initiator to form lithium hydroxide (B78521), which can then initiate polymerization, leading to the formation of telechelic polymers with functional groups at both ends. nih.gov The ratio of water to the lithium initiator can influence the polymerization rate and the molecular weight distribution of the resulting polymer. nih.gov
Table 1: Effect of Promoters on Organolithium-Initiated AROP of Cyclotrisiloxanes
| Promoter | Function | Impact on Polymerization |
|---|---|---|
| THF | Solvates lithium cations, deaggregates initiator | Increases polymerization rate |
| DMSO | Strong nucleophile, separates ion pairs | Significantly increases polymerization rate |
| HMPA | Strong chelating agent for lithium ions | Increases reaction rate and product yields |
| DMF | Polar aprotic solvent | Increases polymerization rate |
| Cryptands | Forms stable complexes with cations | Creates highly reactive anionic species |
Alkali metal and quaternary ammonium (B1175870) or phosphonium (B103445) silanolates are frequently used as initiators for the AROP of cyclosiloxanes. mdpi.com These initiators lead directly to the formation of terminal silanolate anions, which are the active centers for chain propagation. mdpi.comencyclopedia.pub A key advantage of using pre-formed silanolates, such as those derived from oligosiloxane-α,ω-diols, is their improved solubility in the polymerization medium compared to hydroxides like potassium hydroxide (KOH). gelest.com
Tetraalkylammonium and tetraalkylphosphonium hydroxides and their corresponding silanolates, like tetramethylammonium (B1211777) silanolate (TMAS), are particularly effective initiators. mdpi.comnih.gov For instance, tetramethylammonium hydroxide has been used to catalyze the AROP of cyclotetrasiloxanes to produce vinyl-functionalized and aminopropyl-terminated polydimethylsiloxanes. encyclopedia.pub Similarly, TMAS has been employed as a basic catalyst in the synthesis of functional polydimethylsiloxane (B3030410) telechelics. encyclopedia.pubnih.gov
A crucial factor governing the kinetics of silanolate-initiated AROP is the strong interaction between the silanolate active centers and the counterions. encyclopedia.pub This interaction can lead to the formation of aggregates of varying sizes, which are generally less reactive or even inactive in the polymerization process. mdpi.comencyclopedia.pub The polymerization system often contains a mixture of active monomeric species and less active aggregated complexes. nih.gov
Strong, non-ionic organic bases have emerged as highly effective catalysts for the controlled/living ROP of cyclotrisiloxanes, often in combination with initiators like water or silanols. semanticscholar.orgresearchgate.net These organocatalytic systems offer a versatile and efficient route to a wide variety of polysiloxanes with well-defined structures, controlled molecular weights, and narrow polydispersity. semanticscholar.org
The catalytic activity of these strong organic bases is linked to their Brønsted basicity and their ability to facilitate proton transfer during the initiation and propagation steps. semanticscholar.orgresearchgate.net The proposed mechanism involves the activation of the initiator (water or silanol) by the base. researchgate.netsemanticscholar.org
Examples of strong organic bases used in these systems include:
Amidines: Such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). semanticscholar.org
Guanidines: Guanidines containing an R–N=C(N)–NH–R' unit have shown particularly high catalytic activity. nih.govsemanticscholar.org For instance, 1,3-trimethylene-2-n-propylguanidine (TMnPG) has been identified as an excellent catalyst due to its high activity and the low incidence of side reactions. researchgate.net
Phosphazene Bases: These include compounds like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) and tert-butylimino-tri(pyrrolidino)phosphorane (tBu-P1(pyrr)). semanticscholar.orgresearchgate.net Trisphosphazene bases have been used with benzyl (B1604629) alcohol as an initiator. acs.org
Proazaphosphatranes: An example is 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (TiBP). semanticscholar.orgresearchgate.net
Table 2: Examples of Strong Organic Bases Used as Catalysts in AROP of Cyclotrisiloxanes
| Base Type | Example Compound | Abbreviation |
|---|---|---|
| Amidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
| Guanidine (B92328) | 1,3-Trimethylene-2-n-propylguanidine | TMnPG |
| Phosphazene Base | 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP |
In conjunction with strong organic base catalysts, water and silanols serve as efficient initiators for the controlled/living AROP of cyclotrisiloxanes. mdpi.comsemanticscholar.org This approach provides a convenient method for synthesizing linear polysiloxane telechelics and copolymers. encyclopedia.pubnih.gov
The polymerization is believed to proceed through an initiator/chain-end activation mechanism. researchgate.netsemanticscholar.org In the initiation step, the strong organic base activates the water or silanol (B1196071) initiator. semanticscholar.orgresearchgate.net During propagation, the terminal silanol groups of the growing polymer chains are activated by the catalyst. researchgate.netsemanticscholar.org This organocatalytic system allows for the synthesis of various polysiloxanes with controlled number-average molecular weights (ranging from 2.64 to 102.3 kg/mol ) and narrow polydispersity (Đ = 1.03–1.16). semanticscholar.org
A significant advantage of this system is its robustness, as it can tolerate non-dehydrated solvents. semanticscholar.org By choosing an appropriate combination of a functionalized silanol initiator and a functionalized chlorosilane end-capping agent, asymmetric linear polysiloxanes, such as hemitelechelic and heterotelechelic polymers, can be synthesized. researchgate.net
A recent development in the AROP of cyclotrisiloxanes involves the use of specifically designed silyl (B83357) hydride (Si–H)-based initiators for the synthesis of heterotelechelic polydimethylsiloxane (PDMS) polymers with high control over the chain ends. researchgate.netacs.orgescholarship.org
A key innovation is the design of an initiator where the Si–H terminal group is linked to a carbon atom (H–Si–C motif) rather than an oxygen atom (H–Si–O motif) as in more traditional systems. acs.orgescholarship.org This H–Si–C linkage is more stable and significantly reduces nucleophilic cleavage and intermolecular chain transfer of the Si–H group. acs.orgescholarship.org This suppression of side reactions allows for the preparation of heterotelechelic PDMS with high chain-end fidelity. researchgate.netescholarship.org
The living nature of this polymerization system enables the synthesis of polymers with narrow dispersity (Đ < 1.2) over a range of molar masses. acs.orgescholarship.org The process allows for the creation of a library of heterotelechelic PDMS derivatives through a two-step process: functional termination of the propagating silanolate chain end with a functionalized chlorosilane, followed by post-polymerization modification of the Si–H chain end via reactions like hydrosilylation. acs.org
Water and Silanols as Initiators in Organocatalytic Systems
Propagation and Chain Transfer Processes in AROP
The propagation phase in the anionic ring-opening polymerization (AROP) of cyclotrisiloxanes is characterized by the sequential addition of monomer units to a growing polymer chain. However, this chain growth is often accompanied by undesirable side reactions, namely intramolecular and intermolecular chain transfer processes. These reactions can significantly impact the final polymer's molecular weight, polydispersity, and microstructure. gelest.comacs.orgacs.org
Intramolecular Transfer (Backbiting) and Strategies for Its Minimization
Intramolecular chain transfer, commonly referred to as "backbiting," is a significant side reaction in the AROP of cyclosiloxanes. acs.orgmdpi.com This process involves the nucleophilic attack of the active silanolate chain end on a silicon atom within its own polymer chain, leading to the formation of cyclic oligomers and a redistribution of the polymer chain lengths. mdpi.comnih.gov This depolymerization process is in direct competition with the desired chain propagation. nih.gov The formation of these cyclic byproducts, typically ranging from 10 to 15% of the reaction mixture, has been a long-standing challenge in silicone synthesis. nih.gov
Several strategies have been developed to minimize backbiting:
Kinetically Controlled Polymerization: Utilizing strained this compound monomers (D3) allows for polymerization to occur much faster than the backbiting reactions. gelest.com By carefully controlling reaction times and quenching the polymerization before equilibrium is reached, the formation of cyclic byproducts can be significantly reduced. mdpi.com
Use of Promoters: Certain additives, known as promoters, can selectively accelerate the intermolecular propagation reaction over the intramolecular backbiting. For instance, in the AROP of 1,3,5-tris(trifluoropropylmethyl)this compound, N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (B42094) (DME) have been shown to be effective promoters, with DME being the most efficient at suppressing backbiting reactions. researchgate.net Tetrahydrofuran (THF) also acts as a promoter by increasing the reactivity of the silanolate nucleophile at the propagating chain end. researchgate.net
Catalyst and Initiator Selection: The choice of initiator and catalyst system plays a crucial role. For example, using a non-polar solvent with a small amount of THF as a promoter can influence the balance between propagation and backbiting. acs.org Additionally, the formation of tight ion pairs between the active species and catalyst anions can reduce the reactivity of the active centers and minimize side reactions. acs.orgacs.org Recent research has shown that simple alcohol coordination to the anionic chain ends can prevent the backbiting process. nih.gov
Self-Quenching Systems: Innovative approaches include the use of well-designed phosphonium cations that act as self-quenching systems. These systems stop the reaction before backbiting becomes significant, particularly in response to the loss of coordinating alcohols. nih.gov
Intermolecular Chain Transfer Phenomena
Intermolecular chain transfer is another critical side reaction that affects the control over the polymer structure in AROP of cyclotrisiloxanes. acs.orgacs.orgresearchgate.net In this process, the active center of a growing polymer chain attacks a siloxane bond in another polymer chain. mdpi.comnih.gov This leads to chain scission and the formation of new active centers, resulting in a randomization of the polymer chain lengths and a broadening of the molecular weight distribution. gelest.com This process is also referred to as equilibration or chain scrambling. mdpi.comnih.govmdpi.com
Key factors influencing intermolecular chain transfer include:
Reaction Conditions: Like backbiting, intermolecular chain transfer becomes more prominent as the polymerization system approaches thermodynamic equilibrium. mdpi.com
Catalyst Activity: Highly active catalysts can promote not only propagation but also these undesirable transfer reactions. acs.org The formation of more stable active species through the use of specific catalysts can reduce the occurrence of these side reactions. acs.org
Monomer Structure: The use of strained monomers like cyclotrisiloxanes, which polymerize rapidly, helps to mitigate the extent of intermolecular chain transfer by allowing the reaction to be completed before significant chain scrambling can occur. gelest.com
Initiator Design: The development of novel initiators, such as those with a Si-H terminal group connected to a carbon atom instead of an oxygen atom, has been shown to suppress intermolecular transfer of the Si-H group, leading to better control over the polymer chain ends. researchgate.net
Kinetically Controlled Polymerization vs. Equilibrium-Driven Processes
The synthesis of polysiloxanes via ROP of cyclotrisiloxanes can be broadly categorized into two regimes: kinetically controlled and equilibrium-driven processes. gelest.com
Equilibrium-Driven Polymerization: This process is carried out until the entire system reaches a state of thermodynamic equilibrium. gelest.com At this point, the rates of propagation, depolymerization (backbiting), and intermolecular chain transfer are balanced. mdpi.com While this method is robust and often used for industrial-scale production of high molecular weight silicones, it inherently leads to a broad molecular weight distribution and the presence of a significant fraction of cyclic oligomers. gelest.comnih.gov The final product composition is determined by thermodynamic stability rather than reaction kinetics. libretexts.org
Kinetically Controlled Polymerization: In contrast, kinetically controlled polymerization aims to favor the propagation reaction to such an extent that side reactions like backbiting and chain transfer are minimized. gelest.commdpi.com This is typically achieved by using highly strained monomers like cyclotrisiloxanes (D3), which exhibit a much higher rate of polymerization compared to less strained cyclics like octamethylcyclotetrasiloxane (B44751) (D4). gelest.comresearchgate.net The key features of a kinetically controlled or "living" AROP are a rapid and quantitative initiation and a propagation rate that is significantly faster than chain randomization processes. mdpi.com By quenching the reaction before equilibrium is established, polysiloxanes with well-defined molecular weights, narrow polydispersity (Đ < 1.30), and specific end-functionalities can be synthesized. gelest.comacs.orgmdpi.com
| Feature | Kinetically Controlled Polymerization | Equilibrium-Driven Polymerization |
| Primary Goal | Precise control over polymer structure | High polymer yield |
| Monomer | Typically strained (e.g., D3) | Less strained (e.g., D4) |
| Side Reactions | Minimized (e.g., backbiting, chain transfer) | Significant, leading to equilibrium mixture |
| Molecular Weight Distribution | Narrow (low polydispersity) | Broad |
| Product Composition | Determined by reaction kinetics | Determined by thermodynamic stability |
| Control over End Groups | High | Limited |
Table 1: Comparison of Kinetically Controlled and Equilibrium-Driven Polymerization of Cyclotrisiloxanes.
Active Center Aggregation and Its Influence on Reaction Kinetics
In the anionic ring-opening polymerization of cyclotrisiloxanes, the active centers, which are typically silanolate ion pairs, have a strong tendency to form aggregates. gelest.commdpi.comnih.govencyclopedia.pub These aggregates are generally considered to be dormant or inactive in the polymerization process. gelest.comnih.govnih.gov The formation of these dormant species significantly impacts the reaction kinetics. gelest.commdpi.comnih.gov
The equilibrium between the active, unaggregated species and the dormant, aggregated species can be influenced by several factors:
Counterion: The nature of the counterion associated with the silanolate has a profound effect on the extent of aggregation. For instance, with a lithium counterion, there is a high tendency for aggregation, which can lead to the formation of inactive associates. mdpi.comnih.gov
Solvent: The polarity of the solvent plays a crucial role. gelest.com Polar solvents can solvate the counterions, breaking up the aggregates and increasing the concentration of the more reactive, unaggregated active centers. gelest.com For example, the polymerization of D3 with a lithium silanolate initiator proceeds much faster in THF than in a non-polar hydrocarbon solvent. gelest.com
Promoters: Additives like crown ethers and cryptands can effectively chelate the counterion, leading to a higher concentration of reactive, unaggregated silanolate species and thus accelerating the polymerization. gelest.com
The aggregation of active centers leads to complex reaction kinetics, where the observed rate of polymerization is not simply proportional to the total initiator concentration. Instead, the rate depends on the concentration of the unaggregated, active species. mdpi.com Understanding and controlling this aggregation phenomenon is essential for achieving predictable and reproducible polymerization outcomes.
Kinetic and Mechanistic Investigations in AROP
Investigating the kinetics and mechanism of the anionic ring-opening polymerization of cyclotrisiloxanes is crucial for optimizing reaction conditions and achieving precise control over the resulting polymer architecture.
Real-time Kinetic Studies and Reaction Rate Analysis
Real-time kinetic studies provide invaluable insights into the polymerization process by monitoring the consumption of monomer and the evolution of the polymer over time. Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy are powerful tools for this purpose. mpg.de
These studies allow for the determination of key kinetic parameters:
Reaction Order: The dependence of the polymerization rate on the concentrations of monomer and initiator can be established, providing information about the reaction mechanism. For example, studies on the AROP of D3 and D4 initiated by a superbase showed that the reactions are first order with respect to both the monomer and the initiator. researchgate.net
Apparent Rate Coefficients: The catalytic activity of different initiators and catalysts can be quantified by determining the apparent rate coefficients of propagation (k_p,app). rsc.org
Activation Energies: By conducting kinetic studies at different temperatures, the activation energies for polymerization can be calculated, offering further mechanistic understanding. The activation energy for the AROP of D3 has been found to be significantly lower than that of D4, consistent with its higher reactivity due to ring strain. researchgate.net
A typical kinetic analysis involves plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) against time. A linear relationship in this plot indicates a first-order reaction with respect to the monomer. rsc.org
| Parameter | Hexamethylthis compound (B157284) (D3) | Octamethylcyclotetrasiloxane (D4) |
| Relative Reactivity | High | Low |
| Specific Rate of Polymerization | ~10²-10³ times higher than D4 | Lower |
| Activation Energy | ~11 kcal mol⁻¹ | ~18.1 kcal mol⁻¹ |
Table 2: Comparative Kinetic Data for the AROP of D3 and D4. researchgate.net
These real-time kinetic investigations, coupled with detailed reaction rate analysis, are essential for developing a comprehensive understanding of the complex interplay of factors that govern the AROP of cyclotrisiloxanes and for designing strategies to synthesize polysiloxanes with precisely controlled properties. rsc.orgresearchgate.net
Influence of Solvent Polarity and Concentration on AROP Kinetics
The kinetics of the anionic ring-opening polymerization (AROP) of cyclotrisiloxanes are profoundly influenced by the reaction medium, specifically the polarity of the solvent. mdpi.comencyclopedia.pub The key factor is the state of the active chain ends, which are typically silanolate anions. In non-polar solvents, such as liquid hydrocarbons, these ionic species tend to form aggregates that are largely inactive or have very low activity in the polymerization process. mdpi.comnih.govmagtech.com.cn Consequently, polymerization in bulk or non-polar hydrocarbon solvents proceeds at a very slow rate, if at all, even at elevated temperatures. gelest.com
A significant acceleration in polymerization rate is observed upon the introduction of polar solvents or small quantities of polar additives. mdpi.com Solvents like tetrahydrofuran (THF), dimethylacetamide (DMAc), or dichloromethane (B109758) (CH2Cl2) effectively solvate the counter-ions (e.g., Li+, K+) associated with the silanolate chain ends. gelest.comrsc.org This solvation breaks down the inactive aggregates into more reactive, separated or loosely associated ion pairs, dramatically increasing the concentration of active propagating species and thus accelerating the polymerization kinetics. mdpi.com For instance, the polymerization of D3 with a lithium silanolate initiator, which is extremely slow in a hydrocarbon solvent, can be completed within hours at room temperature in THF. gelest.com
The effect of different polar solvents on the polymerization rate can be substantial, with the rate enhancement following an order such as DMAc > CH2Cl2 > THF. rsc.org However, the choice of solvent must also consider the solubility of the resulting polymer to maintain a homogeneous reaction. uni-rostock.de The use of highly effective solvating agents for cations, such as crown ethers and cryptands, can further boost the reaction rate by promoting the formation of highly reactive, "naked" anions. gelest.comrsc.org
Table 1: Effect of Solvent on AROP of Hexamethylthis compound (D3)
| Initiator/Catalyst System | Solvent | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| Lithium Silanolate | Hydrocarbon | 100 | No measurable rate | gelest.com |
| Lithium Silanolate | THF | Room Temp. | Completion in several hours | gelest.com |
| Water/TMnPG | THF | 30 | Controlled polymerization | researchgate.net |
| Water/TMnPG | CH2Cl2 | 30 | Faster rate than THF | rsc.org |
| Water/TMnPG | DMAc | 30 | Fastest rate, but inhomogeneous | rsc.org |
Initiator/Chain-End Activation Mechanisms
In recent advancements, particularly in organocatalytic systems, the polymerization of cyclotrisiloxanes proceeds via an "initiator/chain-end activation" mechanism. researchgate.netresearchgate.netrsc.orgnih.govrsc.org This mechanism is distinct from traditional anionic polymerizations where an alkyllithium initiator directly attacks the monomer.
In this mechanism, a catalyst, typically a strong organic base like a guanidine or phosphazene base, does not act as the initiator itself. rsc.orgacs.org Instead, it activates a separate initiator molecule, which is often a protic species like water or a silanol. nih.govresearchgate.netrsc.org The process can be described in two key stages:
Initiation: The organic base catalyst deprotonates the initiator (e.g., water), generating a highly reactive nucleophile. This nucleophile then attacks a D3 monomer, opening the ring and forming a linear siloxane chain with a terminal silanol group. researchgate.netrsc.orgnih.gov
Propagation: The catalyst then activates the terminal silanol group of the propagating polymer chain. This deprotonation creates a silanolate anion at the chain end, which is the active species for further propagation. This newly formed anion attacks another D3 monomer, extending the polymer chain. researchgate.netrsc.orgnih.gov
This mechanism is a continuous cycle of deprotonation of the terminal Si-OH group by the catalyst, followed by the addition of a monomer unit. researchgate.netacs.org The catalytic activities of the organic bases are linked to their Brønsted basicity and the efficiency of proton transfer during these activation steps. rsc.orgnih.gov Guanidines have been identified as particularly effective catalysts for this process. mdpi.comresearchgate.netrsc.org This activation mechanism is crucial for achieving a controlled and living polymerization, as it maintains a low concentration of active species and minimizes side reactions. researchgate.net
Microstructural Analysis of Polysiloxane Chains via Sequencing
The detailed molecular structure, or microstructure, of polysiloxane chains is critical as it dictates the material's properties. High-resolution 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of this microstructure. osti.govmdpi.com By analyzing the 29Si NMR spectrum, one can determine the sequence distribution of different monomer units within a copolymer chain. osti.govresearchgate.netacs.org
In the context of copolymers formed from the ROP of cyclotrisiloxanes with mixed units, "sequencing" refers to the determination of the arrangement and connectivity of these units along the polymer backbone. acs.orgacs.org The chemical shift of a specific silicon nucleus is sensitive to its local environment, including its neighboring units. This allows for the identification and quantification of various sequences, such as triads (a sequence of three monomer units) and pentads (a sequence of five monomer units). osti.govresearchgate.net
For example, in a copolymer of dimethylsiloxane (D) and diphenylsiloxane (DPh) units, different pentad sequences like DDDDD, DDDDPh, and DPhDPhDPh can be resolved and their relative concentrations measured from the integrated intensities of their corresponding NMR signals. osti.gov This sequential analysis provides deep insights into the polymerization mechanism:
Regioselectivity: In the polymerization of an asymmetrical this compound, sequencing can reveal at which of the non-equivalent siloxane bonds the ring-opening preferentially occurs. acs.orgacs.org
Chemoselectivity: The analysis helps to quantify the extent of undesirable side reactions, such as backbiting (intramolecular cyclization) or chain-fragment interchange, which would disrupt the expected sequence and lead to a random or blocky microstructure. acs.orgacs.org
Statistical models, such as first-order Markov chain statistics, can be applied to the sequence data to calculate parameters like the average run length of monomer blocks, providing a quantitative description of the copolymer's randomness or blockiness. osti.govresearchgate.net
Strategies for Controlled and Living AROP
The synthesis of polysiloxanes with precisely defined architectures requires a polymerization process that is both "controlled" and "living". A living polymerization is characterized by the absence of irreversible termination and chain-transfer reactions, allowing polymer chains to grow at a constant rate as long as the monomer is present. gelest.com This enables exceptional control over the final polymer structure.
Attainment of Low Dispersity (Đ) and Narrow Molecular Weight Distribution
A key hallmark of a successful living polymerization is the production of polymers with a narrow molecular weight distribution, quantified by a low dispersity value (Đ, also known as polydispersity index, PDI). mdpi.comencyclopedia.pub Đ is the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn), with a value of 1.0 indicating that all polymer chains are identical in length.
Strategies to achieve low Đ in the AROP of cyclotrisiloxanes focus on ensuring that initiation is rapid and complete relative to propagation, and that side reactions are suppressed. gelest.com
Rapid Initiation: Using highly efficient initiation systems, such as alkyllithiums in polar solvents or specific organocatalysts, ensures that all polymer chains begin to grow at approximately the same time. escholarship.org
Suppression of Side Reactions: The high reactivity of the strained D3 ring allows polymerization to occur under mild conditions where chain transfer and backbiting reactions, which broaden the molecular weight distribution, are kinetically disfavored. mdpi.comnih.gov The use of specific initiators, like novel silyl hydride-based systems, can further suppress intermolecular transfer reactions. escholarship.org
Through these strategies, AROP of D3 routinely yields polysiloxanes with Đ values very close to unity, often below 1.2 and, in optimized systems, as low as 1.03. mdpi.comescholarship.orgresearchgate.netrsc.org This level of control is essential for creating well-defined block copolymers and other complex architectures.
Table 2: Examples of Low Dispersity in AROP of Cyclotrisiloxanes
| Monomer | Initiator/Catalyst System | Resulting Dispersity (Đ) | Molar Mass (Mn) Range (kg/mol) | Reference |
|---|---|---|---|---|
| D3 and others | Water/Strong Organic Bases | 1.03 - 1.16 | 2.64 - 102.3 | rsc.orgnih.gov |
| D3 | Silyl Hydride (H-Si-C) Initiator | < 1.2 | 2 - 11 | escholarship.org |
| D3 | Silanol/Guanidine | Narrow (not specified) | Controlled | researchgate.netrsc.org |
| D3 | Butyllithium | 1.0 - 1.2 | Controlled | mdpi.comnih.gov |
Precision Control over Number-Average Molar Mass (Mn)
In a living polymerization, the number-average molar mass (Mn) of the resulting polymer can be precisely controlled and predicted. mdpi.comencyclopedia.pub Since each initiator molecule generates one growing polymer chain, the final Mn is directly determined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀) and the monomer conversion. utwente.nl
A linear relationship between Mn and monomer conversion is a strong indicator of a living process. escholarship.orgresearchgate.net As the polymerization proceeds and monomer is consumed, the polymer chains grow linearly in length, and samples taken at various time points will show a steady increase in Mn while maintaining a low Đ. escholarship.org
This precise control allows for the targeted synthesis of polysiloxanes over a wide range of molecular weights, from a few thousand to over one hundred thousand g/mol , simply by adjusting the [M]₀/[I]₀ ratio. escholarship.orgrsc.org Organocatalytic and silyl hydride-based initiation systems have proven particularly effective in achieving this level of precision. escholarship.orgencyclopedia.pubresearchgate.net
Controlled Termination and End-Capping Reactions
The "living" nature of the anionic chain ends in the AROP of cyclotrisiloxanes means they remain active until deliberately "killed" or quenched by a terminating agent. gelest.com This feature provides a powerful tool for introducing specific chemical functionalities at the polymer chain ends, a process known as end-capping. mdpi.comresearchgate.net
The most common strategy involves terminating the living polymerization with a functionalized chlorosilane (R-Si(CH₃)₂-Cl). nih.govencyclopedia.pubresearchgate.net The highly reactive living silanolate anion at the polymer chain end readily attacks the silicon atom of the chlorosilane, displacing the chloride ion and forming a stable Si-O-Si bond. This reaction is fast and efficient, effectively terminating the polymerization and installing the desired functional group (R) at the chain terminus. gelest.comntnu.no
A vast array of functionalities can be introduced using this method, including:
Vinyl or allyl groups for subsequent cross-linking or modification via hydrosilylation or thiol-ene reactions. mdpi.comencyclopedia.pub
Chloropropyl groups that can be converted to azides for "click" chemistry reactions. nih.govencyclopedia.pub
Hydride (Si-H) groups for hydrosilylation. gelest.com
Bromomethyl groups for further nucleophilic substitution. mdpi.comnih.gov
By using functional initiators in combination with functional terminators, it is also possible to synthesize heterotelechelic polymers, which have different functional groups at each end of the polymer chain. escholarship.orgresearchgate.net This controlled termination is a cornerstone of advanced polysiloxane synthesis, enabling the creation of macromonomers, block copolymers, and surface-active agents. gelest.comencyclopedia.pub
Cationic Ring-Opening Polymerization (CROP) of Cyclotrisiloxanes
The cationic ring-opening polymerization (CROP) of cyclosiloxanes, particularly cyclotrisiloxanes (D3), is a significant industrial process for synthesizing polysiloxanes. mdpi.comnih.gov This method is advantageous because it can be performed at lower temperatures, the catalyst is easily deactivated, and it is suitable for producing polysiloxanes with base-sensitive substituents. mdpi.com However, the mechanism is complex and can be influenced by various factors, including the presence of water, which can act as both a promoter and an inhibitor. nih.govmdpi.com
Initiation Mechanisms and Catalyst Systems
The initiation of CROP in cyclotrisiloxanes can be achieved through several catalyst systems, each with distinct mechanisms. The most common initiators are strong protic acids, but Lewis acids, photoacid catalysts, and heterogeneous catalysts are also employed. gelest.comacs.org
Strong protic acids are the most frequently used initiators for the CROP of cyclosiloxanes. gelest.com Acids such as trifluoromethanesulfonic acid (TfOH), perchloric acid (HClO₄), and various alkyl and aryl sulfonic acids are effective catalysts. mdpi.comgelest.com Trifluoromethanesulfonic acid is particularly favored in laboratory settings for its high efficiency. gelest.com
The generally accepted initiation mechanism involves the protonation of a siloxane oxygen atom by the strong acid, leading to the cleavage of a silicon-oxygen bond. nih.govmdpi.com This reaction forms a silanol and a corresponding silyl ester, which then initiates the polymer chain growth. nih.govmdpi.com The process is complex, with some studies observing unusual kinetics, such as a negative order in monomer concentration and a negative activation energy. nih.govmdpi.com Water's role is a subject of debate, as it can influence the catalyst's activity through hydrogen bonding. mdpi.comgelest.com
Table 1: Comparison of Protic Acid Catalysts in CROP of Cyclotrisiloxanes
| Catalyst | Characteristics | Common Use |
|---|---|---|
| Trifluoromethanesulfonic Acid (TfOH) | Very effective and has been studied in depth. mdpi.comgelest.com | Preferred for laboratory synthesis. gelest.com |
| Perchloric Acid (HClO₄) | A strong protic acid used as an initiator. mdpi.comgelest.com | Reported in the literature for CROP. mdpi.com |
| Sulfonic Acids (Alkyl and Aryl) | Effective initiators for CROP. mdpi.comencyclopedia.pub | Used in various polymerization processes. encyclopedia.pub |
| Sulfuric Acid (H₂SO₄) | One of the first acids used for CROP of D4. nih.govmdpi.com | Industrially preferred due to lower cost and safety. nih.govgelest.com |
Lewis acids can also initiate the CROP of cyclosiloxanes, although their mechanism is sometimes debated. mdpi.comencyclopedia.pub Some researchers suggest that the actual catalytic species are strong protic acids, like HSnCl₅, formed from the reaction of the Lewis acid with water or other protic impurities. mdpi.comencyclopedia.pub
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a unique and potent Lewis acid catalyst. nih.govmdpi.com It is strong enough to abstract a hydride ion from a silicon atom, which is a key step in certain polymerization processes it catalyzes. nih.gov B(C₆F₅)₃ has been explored for its utility in creating a wide range of unique siloxane structures. rsc.org While it is highly reactive, it demonstrates greater stability compared to boron trihalides. mdpi.comresearchgate.net Systems like SbCl₅ combined with CH₃C(O)Cl have also been shown to initiate polymerization, but they are less common in polysiloxane synthesis. gelest.com
Photomediated CROP offers temporal and spatial control over the polymerization process. acs.orgacs.org This technique utilizes photoacid generators (PAGs) that produce a strong protic acid upon exposure to light, typically UV or visible light. acs.orgresearchgate.net This in-situ generated acid then initiates the polymerization.
Recent studies have developed merocyanine-based photoacid catalysts for the CROP of various cyclosiloxanes. acs.orgacs.org Upon photoinduction, the catalyst generates H⁺ ions, which then react with the this compound (D3) monomer to form trisiloxonium ions (D3H⁺). acs.org These ions undergo a ring-opening reaction to start the chain initiation process, leading to the formation of a short polydimethylsiloxane-hydroxyl (PDMS-OH) chain. acs.org This method allows for the synthesis of well-defined polymers with controlled molar masses and low dispersities (Đ < 1.30). acs.orgresearchgate.net A key advantage is the potential to minimize side reactions by forming tight ion pairs between the cationic active species and the catalyst anions, which reduces the reactivity of the active species. acs.orgacs.orgresearchgate.net
Heterogeneous catalysts offer the significant advantage of being easily separated from the final polymer product. gelest.comencyclopedia.pub This simplifies purification and reduces manufacturing costs. chemra.com Commonly used heterogeneous acid catalysts include ion-exchange resins (like Amberlyst and Nafion), acid-treated clays (B1170129) (such as bentonite (B74815) and other aluminosilicates), and acid-treated graphite. mdpi.comencyclopedia.pubresearchgate.net
Acid-treated clays, for instance, have proven effective for the polymerization of D3 and D4. mdpi.comencyclopedia.pub The acid treatment increases the number of acid sites on the clay surface, which facilitates the ring-opening of the cyclosiloxane monomers. mdpi.comencyclopedia.pub Macroporous cation exchange resins have been successfully used to synthesize α,ω-dicarboxypropyloligodimethylsiloxanes with controlled molecular weights. mdpi.comencyclopedia.pub These solid acid catalysts are generally less corrosive and more environmentally friendly than their homogeneous counterparts. chemra.comrsc.org
Photomediated Photoacid Catalysts
Propagation Mechanisms and Active Species in CROP
The propagation step in the CROP of cyclotrisiloxanes is a complex process involving various active species and potential side reactions. The primary active species are electrophilic silicon centers at the end of the growing polymer chain, which are typically tertiary or secondary silyloxonium ions. mdpi.comgelest.com
The propagation can proceed through different proposed mechanisms. One involves the active chain end, where the cationic center on the polymer chain attacks a monomer molecule. mdpi.com Another proposed route is the activated monomer mechanism, where the monomer itself is activated by the catalyst and then attacks the neutral polymer chain end. mdpi.com For the CROP of cyclosiloxanes, it has been suggested that both mechanisms could operate simultaneously. mdpi.com
During propagation, the active species are in a dynamic equilibrium. The highly reactive silyloxonium ions can lead to undesirable side reactions like intramolecular chain transfer (backbiting) and intermolecular chain transfer. acs.org Backbiting results in the formation of cyclic oligomers, while chain transfer broadens the molecular weight distribution of the polymer. gelest.comacs.org However, these randomization processes are of minor importance in the CROP of strained cyclotrisiloxanes compared to unstrained cyclics like D4. gelest.comfigshare.comacs.org
Studies using model cyclotrisiloxanes have shown that propagation can proceed via a fast deactivation mechanism. figshare.comacs.orgresearchgate.net This pathway involves the formation of a terminal cyclic trisilyloxonium ion intermediate, which is then transformed into a terminal silyl ester, incorporating its cyclic fragment into the polymer chain. figshare.comresearchgate.netacs.org Chain growth occurs in a stepwise manner, competing with cyclization reactions. figshare.comacs.org The nature of the active species is still a subject of research, with trisilyloxonium ions being considered as transient intermediates rather than persistent active centers. researchgate.netresearchgate.net
Impact of Ion Pair Tightness on Reactivity
Kinetic and Mechanistic Investigations in CROP
Kinetic studies are fundamental to understanding the intricate mechanisms of CROP and for developing methods to control the polymerization process.
The kinetics of cationic ring-opening polymerization of cyclotrisiloxanes are highly sensitive to the presence of impurities, with water being a particularly influential compound. mdpi.com The role of water is complex and can be debated, as it can act as both a promoter and an inhibitor of the polymerization. mdpi.com
Water can interact with the initiator, for example, by forming strong hydrogen bond complexes with acid catalysts. gelest.com This interaction can significantly affect the activity of the acid. gelest.com In some systems, a small amount of water is intentionally added at the end of the polymerization to promote further growth of the molecular weight. encyclopedia.pubmdpi.comnih.gov
However, water and other protic impurities like alcohols can also act as chain transfer agents or terminating agents. mpn.gov.rs They can react with the active centers, leading to the formation of silanol end groups and a reduction in the polymer's molecular weight. gelest.commpn.gov.rs The presence of silanol end groups can further complicate the reaction by participating in condensation reactions, which affects the polydispersity of the final polymer. gelest.com The precise control of water content is therefore a critical factor in achieving a controlled polymerization and obtaining polymers with desired characteristics.
The impact of water stress on other systems, such as in plants, also highlights its critical role in complex chemical and biological processes, where it can significantly alter reaction rates and efficiencies. mdpi.comfrontiersin.org
Achieving temporal control over the ROP of cyclosiloxanes has been a significant challenge due to the prevalence of side reactions and irreversible catalyst transformations. acs.orgacs.orgresearchgate.net Temporal control refers to the ability to start, stop, and restart the polymerization on demand, which allows for the synthesis of complex polymer architectures like block copolymers.
Recently, photomediated CROP strategies have emerged as a powerful tool for achieving excellent temporal control. acs.orgacs.orgresearchgate.net By using a photoacid catalyst, such as a merocyanine-based one, the polymerization can be initiated and propagated under light irradiation. acs.orgresearchgate.net The rapid and reversible isomeric phototransformation of the catalyst establishes an efficient photocatalytic cycle involving the catalyst, monomer, and polymer chain. acs.orgresearchgate.net This allows the polymerization to be switched "on" and "off" by controlling the light source. researchgate.net
Kinetic studies of such photomediated systems show first-order linear semilogarithmic plots, indicating a constant concentration of cationic active species during the "on" state. acs.orgresearchgate.net The number-average molar mass increases linearly with monomer conversion, and the resulting polymers exhibit low dispersities, confirming the controlled nature of the polymerization. acs.orgresearchgate.net The ability to perform in situ chain extensions further validates the high degree of control and chain-end fidelity achieved with this method. acs.orgresearchgate.net
The table below presents kinetic data from a photomediated CROP of D3, demonstrating temporal control.
| Time (min) | Conversion (%) | Mn (GPC, kg/mol ) | Đ (Mw/Mn) |
| 10 | 15 | 3.5 | 1.15 |
| 20 | 30 | 6.8 | 1.18 |
| 30 (Light Off) | 30 | 6.8 | 1.18 |
| 40 (Light On) | 45 | 10.2 | 1.20 |
| 50 | 60 | 13.5 | 1.22 |
| Illustrative data based on findings from photomediated CROP experiments. acs.orgresearchgate.net |
The analysis of the sequence distribution of monomer units in copolymers provides profound insights into the polymerization mechanism. vot.plresearchgate.net For copolymers synthesized from different cyclotrisiloxanes, Markov statistics, particularly first-order Markov chain models, are powerful tools for this analysis. vot.plresearchgate.netacs.orgresearchgate.net
By studying the sequence of siloxane units in the polymer chain, often at the pentad level using 29Si NMR, researchers can deduce the probabilities of monomer addition and the regioselectivity of the ring-opening process. acs.orgresearchgate.netresearchgate.net This information helps to understand the relative reactivities of different monomers and the influence of the counter-ion on the ring-opening step. researchgate.net
For instance, in the CROP of a this compound with mixed siloxane units, sequence analysis revealed that the monomer addition giving a symmetrical arrangement of units was dominant. acs.orgresearchgate.net Such analyses have been used to support the mechanism of propagation accompanied by fast deactivation, where the trisilyloxonium ion is a transient intermediate. vot.plresearchgate.net The results can indicate whether randomization processes, like backbiting or intermolecular chain exchange, are significant during the polymerization. acs.org
The application of first-order Markov statistics has been successful in describing the monomer sequences in various copolymerization systems, where the product of the reactivity ratios (r1r2) being close to 1 suggests a random distribution of monomer units. researcher.life These statistical models are generative, meaning they can be used to simulate and predict copolymer structures based on kinetic parameters. nih.govnih.gov
The table below shows an example of reactivity ratios determined for the copolymerization of two different cyclotrisiloxanes, which are key inputs for Markov models.
| Monomer 1 | Monomer 2 | r1 | r2 | Statistical Model |
| D3 | VD2 | 0.22 | 7.8 | First-order Markov |
| Data from the anionic copolymerization of D3 and VD2, illustrating the application of reactivity ratios in sequence analysis. researchgate.net |
Analysis of Side Reactions and Their Mitigation in CROP
The cationic ring-opening polymerization (CROP) of cyclotrisiloxanes is a key process for synthesizing polysiloxanes. However, the high reactivity of the propagating species, typically silyloxonium ions, often leads to undesirable side reactions that compromise the structure and molar mass of the resulting polymers. acs.org The primary side reactions are intramolecular chain transfer (backbiting) and intermolecular chain transfer (chain scrambling). acs.orgnih.gov
Backbiting involves the attack of the active chain end on a siloxane bond within the same polymer chain, leading to the formation of cyclic oligomers. mdpi.com This process is a significant contributor to product contamination, often resulting in 10-15% cyclic by-products in the final polymer mixture under thermodynamically controlled conditions. researchgate.net Intermolecular chain transfer, or chain scrambling, occurs when the active center of one polymer chain attacks a siloxane bond on another chain. mdpi.com This leads to a reshuffling of chain segments, which broadens the molecular weight distribution (dispersity) of the polymer. mdpi.comgelest.com
Several strategies have been developed to mitigate these side reactions and achieve better control over the polymerization.
Catalyst and Initiator Systems: The choice of initiator is critical. While strong protic acids like trifluoromethanesulfonic acid (TfOH) are effective, they can also promote side reactions. gelest.comresearchgate.net Systems like HCl/SbCl₅ have been shown to produce high molecular weight polymers with a low content of cyclic compounds. gelest.comresearchgate.net More recently, photomediated approaches using photoacid catalysts have demonstrated the ability to attenuate the reactivity of active species by forming tight ion pairs, which minimizes side reactions and allows for temporal control over the polymerization. acs.orgnih.gov
Additives: The addition of certain compounds can suppress side reactions. For instance, adding an excess of a triorganosilyl ester to a polymerization initiated by TfOH has been shown to considerably reduce the formation of cyclic products. gelest.com
Reaction Conditions: Conducting the polymerization under specific conditions can also limit side reactions. For example, using a promoter like THF or DMSO in the right proportion can accelerate the polymerization, allowing it to reach completion before significant backbiting or chain scrambling occurs. researchgate.net
The following table summarizes the effect of different initiators on the products of D₃ polymerization, highlighting the challenge of minimizing cyclic by-products.
| Initiator System | Key Products | Observations |
| Triflic Acid (TfOH) | High molecular weight polymer (HP), D₆, D₉, D₁₂, macrocycles | Significant amounts (e.g., 50 wt%) of cyclic compounds are formed alongside the desired polymer. researchgate.net |
| RCOCl / SbCl₅ | High molecular weight polymer (HP) | Can achieve control over molecular weights with only small amounts of cyclic by-products. researchgate.net |
| HCl / SbCl₅ | High molecular weight polymer (HP) | Gives high polymer yield with controlled molecular weight and minimal cyclic compounds. gelest.com |
Challenges in Achieving Precise Control in CROP
Achieving precise control in the CROP of cyclotrisiloxanes to synthesize well-defined polysiloxanes remains a significant challenge. acs.orgnih.gov The main difficulties are the persistent formation of cyclic by-products, which leads to broad polymer dispersity, and the limitations in achieving precise end-group functionalization. acs.orggelest.com
A major obstacle in controlled CROP is the thermodynamically driven formation of cyclic by-products, primarily through backbiting reactions. acs.orgmdpi.com Even when starting with strained monomers like hexamethylthis compound (D₃), which polymerize much faster than unstrained rings, the formation of cyclic species occurs. gelest.comgelest.com These side reactions are competitive with the chain propagation, leading to an equilibrium mixture that includes not only the desired linear polymer but also a significant fraction of cyclic oligomers. gelest.com
This process leads to polymers with a broad molecular weight distribution, or high dispersity (Đ), as the continuous initiation and chain transfer reactions prevent uniform chain growth. gelest.com For example, CROP of D₃ initiated by triflic acid can result in a product mixture containing the high polymer, the dimer D₆, and other multiples of D₃ (D₉, D₁₂), as well as larger macrocycles. researchgate.net The presence of these cyclic impurities can negatively affect the material's properties and may require costly and energy-intensive post-polymerization purification steps.
The table below illustrates the dispersity (Đ) values achieved under different catalytic systems, showing the ongoing effort to reduce dispersity and suppress side reactions.
| Catalytic System | Monomer | Dispersity (Đ) |
| Photomediated (Merocyanine-based) | D₃ | < 1.30 |
| Organocatalytic (TBD/(Thio)ureas) | D₃ | < 1.1 |
| Organocatalytic (TMGN/Urea) | D₃ | < 1.1 |
Data sourced from multiple studies demonstrating advancements in controlled polymerization. nih.govresearchgate.net
Precise control over the terminal groups of polysiloxane chains is crucial for creating advanced materials like block copolymers or functionalized surfaces. While CROP offers a route to functionalization, it is often hampered by terminal group exchange reactions. gelest.comacs.org
During polymerization, the active chain ends can react with other chains or with end-capping agents in an unintended manner, leading to a randomization of the end groups. acs.org This "chain transfer to end-group" process makes it difficult to achieve high fidelity in the desired functionalization. acs.org For instance, in a system where CF₃SO₃SiMe₃ is added to introduce a trimethylsilyl (B98337) end-group, intensive chain transfer occurs, leading to a mixture of Me₃Si- and CF₃SO₃- terminated chains. acs.org This lack of control over the end groups, described as a key reason CROP is less frequently used for precision synthesis compared to anionic methods, complicates the synthesis of well-defined telechelic polymers or block copolymers. gelest.com
Advanced Polyorganosiloxane Architectures from Cyclotrisiloxane Polymerization
Copolymerization Strategies with Cyclotrisiloxanes
Copolymerization of cyclotrisiloxanes is a versatile method for creating polysiloxanes with tailored properties and advanced architectures. By incorporating different siloxane units into a single polymer chain, it is possible to control characteristics such as functionality, solubility, and thermal properties. The two primary strategies employed are statistical and block copolymerization, each yielding distinct microstructures and performance attributes.
Statistical Copolymers: Synthesis and Microstructure Control
Statistical copolymers are polymers in which two or more different monomer units are distributed along the chain in a statistical, or random, fashion. The synthesis of statistical copolylsiloxanes is often achieved through the simultaneous copolymerization of different cyclotrisiloxane monomers. researchgate.net Anionic ring-opening polymerization (AROP) is a frequently utilized method, as it allows for a degree of control over the resulting polymer. researchgate.netresearchgate.netvot.pl The specific microstructure of the copolymer, including the sequence distribution of the monomer units, is highly dependent on the relative reactivities of the comonomers. researchgate.net
Kinetics of controlled simultaneous copolymerization of hexamethylthis compound (B157284) (D₃) with various functional cyclotrisiloxanes, initiated by n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF), have been studied extensively. researchgate.netresearchgate.netvot.pl Depending on the monomer reactivities, the resulting copolymer can range from a truly random distribution to a gradient or even a block-like structure. researchgate.netresearchgate.net For instance, if the reactivity ratios of the two monomers are very different, a tapered or quasi-block copolymer may be formed. vot.pl
The monomer reactivity ratio, denoted by 'r', is a key parameter in copolymerization that describes the relative tendency of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other type of monomer. scielo.br The determination of these ratios is crucial for predicting and controlling the microstructure of statistical copolymers. researchgate.netvot.pl
Several methods are employed to determine monomer reactivity ratios from experimental data, including linearization methods like the Fineman-Ross and Kelen-Tüdös methods, as well as non-linear curve fitting procedures. scielo.brvot.plscielo.org These methods typically involve carrying out the polymerization to low conversion, analyzing the copolymer composition (often by ¹H-NMR or ²⁹Si NMR spectroscopy), and comparing it to the initial monomer feed ratio. researchgate.netscielo.org
Kinetic studies of the anionic copolymerization of hexamethylthis compound (D₃) with various functional cyclotrisiloxanes have provided valuable data on their relative reactivities. researchgate.netvot.pl For example, in the copolymerization of D₃ with 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylthis compound (F₃), the significant difference in reactivity ratios leads to a blocky copolymer structure. researchgate.net
Table 1: Monomer Reactivity Ratios in the Anionic Copolymerization of Cyclotrisiloxanes
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Structure Tendency |
|---|---|---|---|---|
| Hexamethylthis compound (D₃) | 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylthis compound (F₃) | 0.10 | 51.8 | Blocky researchgate.net |
While controlled kinetic conditions can lead to gradient or blocky statistical copolymers, achieving a truly uniform composition with a random distribution of monomer units is often desirable. gelest.comkinampark.com The most effective method for synthesizing such random copolymers is through equilibrium ring-opening polymerization (ROP). gelest.com
In an equilibrium ROP, the polymerization system is allowed to reach a thermodynamic equilibrium where not only monomer addition occurs but also chain scission and rearrangement reactions (backbiting and intermolecular exchange) are active. gelest.comacs.org These scrambling reactions effectively reshuffle the siloxane units along the polymer chains, leading to a random sequence distribution. gelest.com This process is a convenient route for producing statistical copolymers where the macromolecules have a uniform composition that reflects the initial monomer feed. gelest.com This method is robust and less sensitive to the specific initiator used, as long as it can drive the system to equilibrium. gelest.com
Determination of Monomer Reactivity Ratios
Block Copolymers: Synthesis Approaches
Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. All-siloxane block copolymers, synthesized from cyclotrisiloxanes, are of particular interest for creating materials with distinct, well-defined domains. researchgate.netresearchgate.netacs.org The synthesis of these advanced architectures relies on polymerization techniques that minimize chain-transfer and termination reactions, often referred to as living polymerizations. Anionic ring-opening polymerization of cyclotrisiloxanes is a particularly effective method for this purpose. researchgate.netacs.org Two primary strategies for synthesizing block copolymers are the use of macroinitiators and sequential monomer addition. gelest.comresearchgate.net
In this approach, a pre-formed polymer chain, known as a macroinitiator, is used to initiate the polymerization of a second monomer, in this case, a this compound. researchgate.netresearchgate.net The initial polymer can be a polysiloxane or a different type of polymer entirely, leading to the formation of all-siloxane or organic-siloxane hybrid block copolymers, respectively. gelest.comacs.org
For example, α-butyl-ω-(lithiumoxy)oligodiethylsiloxane, synthesized via the anionic polymerization of hexaethylthis compound, can serve as a macroinitiator for the polymerization of other monomers to create diblock copolymers. researchgate.net Similarly, difunctional polydimethylsiloxane (B3030410) (PDMS) containing terminal reactive groups can be used as a macroinitiator to grow blocks of another polymer from both ends, resulting in ABA-type triblock copolymers. researchgate.nettandfonline.com This method is highly versatile and allows for the combination of disparate polymer types into a single macromolecule. acs.orgresearchgate.net
Sequential monomer addition is a powerful technique for synthesizing well-defined block copolymers and is particularly well-suited for living anionic ring-opening polymerization of cyclotrisiloxanes. gelest.comresearchgate.net The strategy involves the complete polymerization of one type of this compound monomer to form the first block. Once the first monomer is fully consumed, a second type of this compound monomer is introduced into the reaction mixture. The still-active "living" polymer chain ends from the first block then initiate the polymerization of the second monomer, growing the second block. researchgate.netresearchgate.net
This process can be repeated with additional monomers to create multiblock copolymers. nih.gov The success of this method hinges on the living nature of the polymerization, where the propagating centers remain active throughout the synthesis. This allows for precise control over the length of each block, which is determined by the monomer-to-initiator ratio for each stage. gelest.comresearchgate.net This one-pot, sequential addition approach is an elegant and efficient way to produce all-siloxane block copolymers with sharp transitions between the blocks and low polydispersity. researchgate.netresearchgate.net
Table 2: Synthesis Approaches for Polysiloxane Block Copolymers
| Synthesis Approach | Description | Resulting Architecture | Key Features |
|---|---|---|---|
| Macroinitiator-Based Synthesis | A pre-formed polymer chain (macroinitiator) initiates the polymerization of a this compound. researchgate.netresearchgate.net | Diblock (AB), Triblock (ABA), or Graft Copolymers | Versatile; allows for the creation of organic-inorganic hybrid block copolymers. gelest.comacs.org |
| Sequential Monomer Addition | In a living polymerization, a second monomer is added after the first has been completely consumed. researchgate.netresearchgate.net | Diblock (AB), Triblock (ABC), Multiblock Copolymers | Precise control over block length; produces well-defined, all-siloxane architectures with low polydispersity. researchgate.netnih.gov |
Table 3: Compound Names
| Abbreviation / Trivial Name | Chemical Name |
|---|---|
| D₃ | Hexamethylthis compound |
| F₃ | 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylthis compound |
| VD₂ | 2-vinyl-2,4,4,6,6-pentamethylthis compound |
| n-BuLi | n-Butyllithium |
| THF | Tetrahydrofuran |
| PDMS | Polydimethylsiloxane |
| D₄V | Tetramethyl tetravinyl cyclotetrasiloxane |
| PSt | Polystyrene |
| MMA | Methyl methacrylate |
| PMPC | Poly(2-methacryloyloxyethyl phosphorylcholine) |
| PDMAEMA | Poly(2-(dimethylamino)ethyl methacrylate) |
| PNIPAM | Poly(N-isopropylacrylamide) |
| PBA | Poly(n-butyl acrylate) |
| PPOA | Poly(phenoxyallene) |
| PIB | Polyisobutylene |
| pMPCS | Poly(2,5-bis[(4-methoxyphenyl)oxycarbonyl]styrene) |
| pCMS | Poly(p-chloromethyl styrene) |
| BzMA | Benzyl (B1604629) methacrylate |
| PEMA | Poly(ethyl methacrylate) |
| PBMA | Poly(n-butyl methacrylate) |
| TMSPMA | 3-(trimethoxysilyl)propyl methacrylate |
| TMEVS | Tris(methoxyethoxy)vinylsilane |
| AM | Acrylamide |
| BPO | Benzoyl peroxide |
| DMF | Dimethylformamide |
| AIBN | 2,2'-Azobisisobutyronitrile |
| CMA | Cinnamyl methacrylate |
End Functional Group Coupling Methods
The introduction of functional groups at the chain ends of polysiloxanes is a critical strategy for creating telechelic polymers, which are essential precursors for block copolymers and network formations. gelest.com A primary method to achieve this is through the end-capping of living polymer chains, often generated via anionic ring-opening polymerization (AROP) of cyclotrisiloxanes. gelest.com
In a typical AROP process initiated by an organolithium compound, the polymerization proceeds in a living manner, meaning the propagating chain ends remain active. google.com Upon consumption of the this compound monomer, these living anionic centers can be terminated with a variety of functional chlorosilanes. researchgate.netnih.gov This reaction effectively quenches the polymerization and simultaneously introduces a desired functional group at the polymer terminus. researchgate.netnih.gov The selection of the terminating agent is crucial as it dictates the final functionality of the polysiloxane chain.
For instance, to create α,ω-difunctional polysiloxanes, a difunctional initiator can be used, followed by termination, or a coupling reaction can be employed after the initial polymerization. One common approach involves initiating the "living" polymerization of hexamethylthis compound (D3) with n-butyl lithium and subsequently quenching the reaction with a functional chlorosilane. google.com This method allows for the precise placement of one functional group. To obtain symmetrically functionalized polymers, the living polymer chains can be coupled with a non-functional linker like dimethyldichlorosilane. google.com
Gradient Copolymers: Controlled Distribution of Siloxane Units
Gradient copolymers represent a unique class of polymers where the monomer composition changes gradually along the polymer chain. researchgate.net This gradual change in composition results in properties that are distinct from those of random or block copolymers. researchgate.net The synthesis of gradient copolysiloxanes can be effectively achieved through the simultaneous anionic ring-opening copolymerization of two different this compound monomers. researchgate.netvot.pl
The formation of a gradient structure is dependent on the relative reactivities of the comonomers. vot.pl When the reactivity ratios of the two monomers are different, but not excessively so, one monomer will be incorporated into the growing polymer chain at a faster rate than the other. gelest.comvot.pl As the more reactive monomer is consumed, the proportion of the less reactive monomer being incorporated increases, leading to a gradient distribution of the respective siloxane units along the chain. gelest.com For example, in the copolymerization of hexamethylthis compound (D3) and a vinyl-substituted this compound, the vinyl-containing monomer is more reactive, leading to a higher concentration of vinyl groups near the beginning of the polymer chain, which then gradually decreases. gelest.com
Kinetic studies combined with computer simulations have proven invaluable in designing and predicting the final microstructure of these gradient copolymers. researchgate.netresearchgate.net By carefully selecting the comonomers and controlling the polymerization conditions, it is possible to tailor the gradient profile to achieve specific material properties. researchgate.netvot.pl An alternative approach to creating gradient copolymers is the semi-batch method, where one monomer is continuously added to the polymerization mixture of the other, thereby forcing a gradient composition. vot.pl
Functionalized Polysiloxanes through this compound ROP
The ring-opening polymerization of cyclotrisiloxanes is a highly effective method for producing polysiloxanes with a variety of functional groups, either at the chain ends or along the polymer backbone. This functionalization is key to tuning the properties of polysiloxanes for a wide range of applications.
Telechelic and Heterotelechelic Polysiloxanes
Telechelic polysiloxanes are polymers with two reactive functional end groups, while heterotelechelic polysiloxanes possess two different functional groups at their chain ends. rsc.org These materials are valuable as precursors for synthesizing block copolymers and cross-linked networks. mdpi.com Anionic ring-opening polymerization (AROP) of cyclotrisiloxanes is a preferred method for creating these well-defined architectures due to its living nature, which allows for precise control over the end-group functionalities. nih.gov
The synthesis of telechelic and heterotelechelic polysiloxanes is often achieved by using a functionalized initiator or, more commonly, by terminating the living polymerization with a functionalized end-capping agent. gelest.comrsc.org The choice of initiator and terminator dictates the final end-group functionalities. rsc.org
Strategies for End-Capping with Functional Chlorosilanes
A widely used and effective strategy for introducing terminal functionalities onto polysiloxane chains is the end-capping of living anionic polymer chains with functional chlorosilanes. researchgate.netnih.govresearchgate.net In the living anionic polymerization of cyclotrisiloxanes, the propagating chain ends are silyloxide anions. These highly reactive species readily react with the silicon-chlorine bond of a chlorosilane, forming a stable siloxane bond and effectively terminating the polymerization while simultaneously attaching the functional group from the chlorosilane to the polymer chain end. researchgate.netnih.gov
This method allows for the introduction of a diverse range of functionalities by simply varying the nature of the functional group attached to the chlorosilane. researchgate.net The efficiency of the end-capping reaction is crucial for achieving a high degree of end-functionalization. The reaction is typically rapid and quantitative, ensuring that nearly all polymer chains are capped with the desired functional group. researchgate.net This precise control over end-group fidelity is a significant advantage of using living AROP of cyclotrisiloxanes for the synthesis of functionalized polysiloxanes. nih.gov
Introduction of Diverse Terminal Functional Groups (e.g., Alkynyl, Si-H, Vinyl, Hydroxyl, Carboxyl)
The end-capping strategy with functional chlorosilanes, as well as the use of functional initiators, opens the door to a vast library of terminal functional groups on polysiloxane chains. rsc.orgresearchgate.net
Alkynyl Groups: Polysiloxanes with terminal alkynyl groups can be synthesized through the organocatalytic ROP of cyclotrisiloxanes using water or silanols as initiators, guanidines as catalysts, and terminating the reaction with alkynyl(amino)silanes. mdpi.comresearchgate.net These alkynyl-terminated polysiloxanes are valuable for subsequent modification via "click" chemistry reactions. colab.ws
Si-H Groups: The introduction of a terminal silicon-hydride (Si-H) group is particularly useful as it can participate in hydrosilylation reactions, a powerful tool for further functionalization. nih.govdur.ac.uk A specially designed silyl (B83357) hydride-based initiator can be used in the AROP of D3 to produce heterotelechelic PDMS with a terminal Si-H group. nih.gov
Vinyl Groups: Vinyl-terminated polysiloxanes are commonly produced and are important for cross-linking reactions. gelest.com They can be synthesized by using a vinyl-containing initiator or by end-capping with a vinyl-functionalized chlorosilane. rsc.org
Hydroxyl Groups: Hydroxyl-terminated polysiloxanes are fundamental building blocks for many materials. mdpi.com They can be prepared by initiating the polymerization with a protected hydroxyl-containing initiator, followed by deprotection after polymerization. dur.ac.uk Alternatively, quenching the living polymerization with a reagent that introduces a hydroxyl group can also be employed. mdpi.com
Carboxyl Groups: Carboxylic acid-functionalized polysiloxanes can be prepared through various methods, including the modification of precursor polymers. vt.edu For instance, a polymer with a terminal group that can be converted to a carboxylic acid, such as an ester or a nitrile, can be synthesized first, followed by a hydrolysis step. vt.edu
The ability to introduce this wide variety of functional groups with high fidelity at the chain ends makes telechelic and heterotelechelic polysiloxanes highly versatile materials for advanced applications. rsc.orgnih.gov
Polysiloxanes with Functional Side Chains
In addition to end-group functionalization, the ROP of cyclotrisiloxanes allows for the synthesis of polysiloxanes with functional groups distributed along the polymer backbone as side chains. vot.placs.org This is achieved by the polymerization of functionalized this compound monomers, where one or more of the silicon atoms in the ring bears a functional substituent. vot.placs.org
The controlled/living ROP of monofunctional cyclotrisiloxanes, using initiators like water or silanols and organocatalysts such as guanidines, is a precise method to produce linear polysiloxanes with well-defined side-chain functionalities. acs.org Monomers such as vinylpentamethylthis compound and (3-chloropropyl)pentamethylthis compound are examples of precursors that lead to polysiloxanes with vinyl and chloropropyl side chains, respectively. acs.org
The distribution of these functional groups along the chain can be controlled through copolymerization strategies. vot.placs.org By copolymerizing a functional this compound with a non-functional one, like hexamethylthis compound (D3), the density of the functional side chains can be tuned. vot.pl Furthermore, the sequence of the monomer units can be controlled by adjusting the initial feed ratio of the monomers and the timing of their addition, allowing for the creation of statistical or block-like distributions of functional side chains. acs.orgrsc.org These side-chain functional groups can then be used for further chemical modifications, such as through hydrosilylation or thiol-ene reactions, to introduce a wider range of functionalities. acs.org
Synthesis via Functionalized this compound Monomers
The synthesis of polysiloxanes with precisely controlled architectures and functionalities heavily relies on the ring-opening polymerization (ROP) of cyclotrisiloxanes (D3). mdpi.comnih.gov Introducing functional groups into the this compound monomer prior to polymerization is a key strategy for producing side-chain-functionalized linear polysiloxanes. acs.org This approach allows for the creation of polymers with tailored properties and the potential for further chemical modification.
A common method for synthesizing these functionalized monomers involves the reaction of 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane with diacetoxysilanes. acs.org This straightforward procedure has been successfully employed to create a variety of monofunctional cyclotrisiloxanes, including those with vinyl, 3-chloropropyl, and allyl groups. acs.org
Once synthesized, these functionalized this compound monomers can undergo controlled/living ring-opening polymerization to yield linear polysiloxanes. acs.org Organocatalytic systems, particularly those using guanidine (B92328) catalysts with water or silanols as initiators, have proven effective in this regard. mdpi.comacs.org This method provides excellent control over the number-average molar mass (Mn), results in a narrow molar-mass dispersity (ĐM), and allows for the precise placement of functional groups at the polymer chain ends through the use of end-capping agents like organochlorosilanes. acs.org
The copolymerization of these functionalized monomers with other cyclotrisiloxanes, such as hexamethylthis compound (D3), offers further control over the final polymer structure. acs.orgresearchgate.net By adjusting the initial feed ratio of the comonomers and the timing of their addition, it is possible to create copolymers with specific compositions and monomer sequences. acs.org For instance, the copolymerization of vinyl-substituted cyclotrisiloxanes with D3 can produce a gradient distribution of vinyl groups along the polymer chain. acs.orgresearchgate.net This is because the vinyl-substituted monomer often reacts faster than D3, leading to a higher density of vinyl groups near the initiation point of the polymer chain. gelest.com
The functional groups incorporated into the polysiloxane side chains, such as vinyl, 3-chloropropyl, and allyl moieties, serve as versatile handles for post-polymerization modifications. encyclopedia.pub These groups can participate in a wide range of chemical reactions, including hydrosilylation, thiol-ene reactions, oxidation, and nucleophilic substitution, enabling the synthesis of a diverse array of advanced polymer architectures. encyclopedia.pub
Table 1: Examples of Functionalized this compound Monomers and their Polymerization
| Functional Monomer | Comonomer | Initiator/Catalyst System | Resulting Polymer Architecture |
| Vinylpentamethylthis compound (VD2) | Hexamethylthis compound (D3) | n-Butyllithium (n-BuLi) in THF | Linear copolymer with a gradient of vinyl groups. researchgate.net |
| (3-Chloropropyl)pentamethylthis compound (ClPD2) | None | Water/Guanidine | Linear homopolymer with chloropropyl side chains. acs.org |
| Allylpentamethylthis compound (AD2) | Hexamethylthis compound (D3) | Silanol (B1196071)/Guanidine | Linear copolymer with allyl side chains. acs.org |
| 2,4,6-trimethyl-2,4,6-trivinylthis compound (V3) | Hexamethylthis compound (D3) | n-Butyllithium (n-BuLi) in THF | Linear copolymer with a high density of vinyl groups. acs.orgresearchgate.net |
Development of Star-Branched and Dendritic-Branched Polysiloxane Structures
The versatility of this compound polymerization extends to the creation of complex, non-linear architectures such as star-branched and dendritic-branched polysiloxanes. mdpi.com These highly branched structures exhibit unique physicochemical properties compared to their linear counterparts, including lower viscosity and enhanced solubility. mdpi.com
A primary method for synthesizing these branched macromolecules involves a "grafting" technique. acs.orgresearchgate.netacs.org This approach utilizes the living anionic ring-opening polymerization of functionalized cyclotrisiloxanes to create "living" polymer arms with a reactive silanolate end group. acs.orgresearchgate.netacs.org These living polysiloxane chains are then grafted onto a polyfunctional core. acs.orgresearchgate.netacs.org
For the synthesis of star-branched polysiloxanes, a polyfunctional initiator or a polyfunctional quenching agent can be used. gelest.com For instance, a core molecule containing multiple Si-Cl groups, such as (MeCl2SiCH2)2, can serve as the grafting point for the living polysiloxane arms, resulting in a four-arm star copolymer. acs.orgresearchgate.netacs.org Alternatively, a trifunctional silanol can act as an initiator to form star-shaped polysiloxanes. mdpi.com
Dendritic-branched polysiloxanes are constructed through a generational, iterative process. acs.orgresearchgate.netmdpi.com This typically begins with a core structure, which can be a star-branched polysiloxane. acs.orgresearchgate.net The branches of this core polymer are functionalized with precursor groups, often vinyl groups, which are then converted into reactive sites for the next generation of branches. acs.orgresearchgate.net This conversion is commonly achieved through hydrosilylation with a reagent like dichloromethylsilane (B8780727) (Me2HSiCl), which introduces new Si-Cl functionalities. acs.orgresearchgate.netacs.org A subsequent grafting step, where another batch of living polysiloxane chains is attached to these new reactive sites, leads to the formation of a higher-generation dendritic structure. acs.orgresearchgate.net
The density and distribution of functional groups within the branches can be controlled by the choice of monomer. acs.orgresearchgate.net Homopolymerization of a vinyl-substituted this compound results in a uniform distribution of vinyl groups. acs.orgresearchgate.net In contrast, copolymerization with a non-functionalized this compound like D3 can create a gradient of functional groups along the polymer arms. acs.orgresearchgate.net This allows for strategic placement of branching points, for example, a higher density of vinyl groups in the outer part of the branched macromolecule. acs.orgresearchgate.net
Table 2: Synthesis of Branched Polysiloxane Architectures
| Architecture | Synthetic Strategy | Core/Initiator | Functional Monomer | Resulting Structure |
| Star-Branched | Grafting-onto | (MeCl2SiCH2)2 | Vinyl-substituted this compound | Four-arm star copolymer. acs.orgresearchgate.netacs.org |
| Star-Branched | Initiator-core | Trifunctional silanol | Hexamethylthis compound (D3) | Three-arm star polysiloxane. mdpi.com |
| Dendritic-Branched (First Generation) | Grafting-onto functionalized star | Functionalized star-like polysiloxane | Vinyl-substituted this compound | Dendritic polysiloxane with a higher branch density. acs.orgresearchgate.net |
| Dendritic-Branched (Second Generation) | Iterative grafting | First-generation dendritic polysiloxane | Vinyl-substituted this compound | Higher-generation dendritic structure with increased complexity. acs.orgresearchgate.net |
Fabrication of Polysiloxane Bottlebrush Networks
Polysiloxane bottlebrush polymers are a unique class of macromolecules characterized by a linear backbone densely grafted with polymeric side chains. researchgate.netacs.org These architectures can be further crosslinked to form robust and elastic networks. acs.org The synthesis of these complex structures often utilizes strategies involving the polymerization of cyclotrisiloxanes.
There are several primary routes to synthesizing bottlebrush polymers: "grafting-to," "grafting-from," and "grafting-through". researchgate.net
In the grafting-to approach, pre-synthesized side-chain polymers are attached to a functionalized polymer backbone. researchgate.net
The grafting-from method involves initiating the polymerization of the side chains directly from a macroinitiator backbone. researchgate.net
The grafting-through technique polymerizes macromonomers, which are polymer chains with a polymerizable group at one end. researchgate.net
A versatile approach for creating polysiloxane bottlebrushes is the "grafting-through" polymerization of polysiloxane macromonomers. acs.org These macromonomers can be synthesized via the living anionic ring-opening polymerization of cyclotrisiloxanes, such as hexamethylthis compound (D3), initiated by a functionalized initiator. acs.org For example, a norbornene-functionalized initiator can be used to create a polysiloxane chain with a polymerizable norbornene end-group. acs.org
These polysiloxane macromonomers are then polymerized, often through ring-opening metathesis polymerization (ROMP), to form the bottlebrush polymer. acs.org The length of the backbone and the density of the side chains can be controlled by the polymerization conditions and the ratio of monomer to initiator. acs.org
To fabricate bottlebrush networks, the side chains of the bottlebrush polymer must contain functional groups capable of crosslinking. acs.org This can be achieved by using heterotelechelic macromonomers in the "grafting-through" polymerization. acs.org For instance, a macromonomer with a polymerizable norbornene group at one end and a reactive Si-H group at the other can be synthesized. acs.org The resulting bottlebrush polymer will have Si-H functionalities along its side chains. acs.org These Si-H groups can then be crosslinked through a hydrosilylation reaction with a divinyl crosslinker, leading to the formation of a solvent-free and well-defined bottlebrush network. acs.org
Table 3: Fabrication of Polysiloxane Bottlebrush Networks
| Synthesis Step | Method | Monomer(s) | Key Reagents | Product |
| Macromonomer Synthesis | Anionic Ring-Opening Polymerization | Hexamethylthis compound (D3) | Norbornene-functionalized initiator, Si-H functionalized terminating agent | Heterotelechelic polysiloxane macromonomer (e.g., H-PDMS-Nb). acs.org |
| Bottlebrush Polymer Synthesis | Ring-Opening Metathesis Polymerization (ROMP) | Polysiloxane macromonomer | Grubbs' catalyst | Polysiloxane bottlebrush polymer with functional side chains. acs.org |
| Network Formation | Hydrosilylation Crosslinking | Bottlebrush polymer with Si-H side chains | Divinyl crosslinker | Crosslinked polysiloxane bottlebrush network. acs.org |
Spectroscopic and Computational Analysis in Cyclotrisiloxane Polymerization Research
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are indispensable for monitoring the intricate details of polymerization reactions in real-time and for characterizing the resulting polymer structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 1H NMR) for Chain Structure and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using ¹H and ²⁹Si nuclei, is a powerful tool for investigating the polymerization of cyclotrisiloxanes. mdpi.com ¹H NMR allows for the monitoring of monomer conversion by comparing the signal intensities of the monomer and the resulting polymer. rsc.orgnih.gov It can also provide information about the structure of the polymer, including the identification of end groups and different structural units within the polymer chain. researchgate.netcas.cz For instance, in the polymerization of certain cyclosiloxanes, the methylenic groups of the polysiloxane structural units can be identified at specific chemical shifts (e.g., 0.1 ppm). researchgate.net
²⁹Si NMR spectroscopy offers even more detailed insights into the microstructure of polysiloxanes. mdpi.com It is highly sensitive to the local chemical environment of the silicon atoms, allowing for the differentiation of silicon nuclei in various structural arrangements. This technique can distinguish between silicon atoms in the monomer, at the chain ends, and within the polymer backbone. nih.govrsc.org For example, the main resonance peak for the D repeat unit (dialkylsiloxy) in polysiloxane chains typically appears around -22.26 ppm. nih.gov
Furthermore, ²⁹Si NMR is crucial for determining the sequence distribution of monomer units in copolymers, providing information on whether the polymerization is random or blocky. researchgate.netacs.org By analyzing the pentad level sequences, researchers can deduce that randomization processes like intermolecular exchange and backbiting are not occurring during certain polymerization reactions. researchgate.netacs.org The absence of "forbidden" pentads in the ²⁹Si NMR spectrum can confirm that the chain growth proceeds without cleavage of the polymer chain. acs.org The combination of ¹H and ²⁹Si NMR allows for a comprehensive analysis of the polymer structure, including the degree of polymerization and the nature of the end groups. rsc.orgosti.gov
Below is an interactive table summarizing typical NMR signals used in the analysis of cyclotrisiloxane polymerization.
Computational Chemistry and Theoretical Modeling of this compound Systems
Computational chemistry provides a molecular-level understanding of the polymerization process, complementing experimental findings with detailed energetic and structural information.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure and energetics of molecular systems involved in this compound polymerization. researchgate.netrsc.org These calculations can predict molecular geometries, reaction energies, and transition state structures, offering a detailed picture of the reaction mechanism. mdpi.commdpi.com
Silyloxonium ions are key intermediates in the cationic ring-opening polymerization of cyclosiloxanes. acs.org Ab initio and DFT calculations have been instrumental in understanding the structure, stability, and reactivity of these species. acs.org Computational studies have shown that protonation or silylation of siloxanes leads to the formation of secondary and tertiary silyloxonium ions. acs.org These calculations help to elucidate the geometries and affinities of these ions, providing insight into their role as active centers in polymerization. researchgate.netacs.org For example, upon protonation or silylation, the endocyclic Si-O bonds in this compound are weakened more than the exocyclic bonds, predicting that ring-opening is more favorable than the splitting of an exocyclic group. acs.org
The ring strain of cyclic monomers is a primary driving force for ring-opening polymerization. wiley-vch.de Theoretical calculations are used to quantify the ring strain energy of cyclotrisiloxanes and to understand its influence on the thermodynamics of polymerization. acs.orguni.edu Ab initio methods have been used to calculate the ring strain energies of various cyclosiloxanes, revealing that this compound possesses significant strain. acs.org This high strain energy contributes to a negative enthalpy of polymerization (ΔHp), making the process thermodynamically favorable. wiley-vch.de Computational studies have shown that for some cyclic monomers, the enthalpy of polymerization can be a direct measure of the ring strain. wiley-vch.deosti.gov
The table below presents computationally determined ring strain energies for selected cyclic compounds, illustrating the relative strain in this compound.
Potential energy surfaces (PES) are fundamental to understanding the kinetics and mechanisms of chemical reactions. fiveable.melibretexts.org They map the energy of a system as a function of its geometry, revealing the most likely pathways from reactants to products. wayne.edu Computational methods are used to explore the PES for the ring-opening polymerization of this compound, identifying stationary points such as minima (reactants, intermediates, and products) and saddle points (transition states). libretexts.orgwayne.edu
The analysis of the PES allows for the determination of activation energies, which govern the reaction rate. fiveable.me For the polymerization of cyclotrisiloxanes, theoretical calculations can locate the transition states for the initiation and propagation steps. rsc.orgnih.gov For example, in some systems, a previously unreported transition state has been found in the initiation reaction, which is the highest energy point along the reaction path. rsc.org By examining the intrinsic reaction coordinate, which connects different stationary states, mechanistic differences between initiation and propagation can be established. rsc.org These computational investigations provide a detailed understanding of the factors controlling the polymerization rate and mechanism. acs.org
Theoretical Investigations of Ring Strain Energies and Their Role in Polymerization Thermodynamics
Kinetic Modeling and Simulation of Polymerization Processes
The study of polymerization kinetics through modeling and simulation provides invaluable insights into the reaction mechanisms, rates, and factors that govern the formation and properties of polymers derived from cyclotrisiloxanes. fiveable.me These computational approaches allow researchers to predict and optimize polymerization outcomes, leading to the synthesis of materials with desired molecular weights, structures, and functionalities. fiveable.mersc.org
Kinetic modeling in the context of this compound polymerization aims to develop mathematical representations that accurately describe the behavior of the polymerization process over time. fiveable.memdpi.com These models are built upon fundamental principles of chemical kinetics and often incorporate experimental data to refine their predictive capabilities. mdpi.com Simulations, in turn, utilize these models to perform virtual experiments, exploring a wide range of reaction conditions that would be impractical or time-consuming to investigate in a laboratory setting. acs.org
A significant focus of kinetic modeling has been on the ring-opening polymerization (ROP) of cyclotrisiloxanes, a primary method for synthesizing polysiloxanes. vot.plgelest.com Both anionic and cationic ROP mechanisms have been extensively studied, each presenting unique kinetic profiles and challenges for modeling. gelest.com
In anionic ring-opening polymerization (AROP), kinetic studies have revealed that the process can exhibit characteristics of living polymerization, particularly with strained cyclotrisiloxanes. gelest.com This "living" nature implies the absence of termination and chain transfer reactions, allowing for precise control over the polymer's molecular weight and the synthesis of block copolymers. fiveable.me Kinetic models for living AROP often show a linear increase in molecular weight with monomer conversion and follow first-order kinetics with respect to the monomer concentration. fiveable.me However, the aggregation of active centers, such as silanolates, can complicate the kinetics, leading to fractional reaction orders with respect to the initiator. gelest.com The addition of promoters like dimethylsulfoxide can break up these aggregates and accelerate the polymerization rate. gelest.com
For cationic ring-opening polymerization (CROP), the mechanism is often more complex due to the potential for side reactions such as backbiting (intramolecular cyclization) and chain transfer, which can lead to the formation of cyclic oligomers and a broader molecular weight distribution. nih.govresearchgate.netacs.org Kinetic models for CROP must account for these competing reactions to accurately predict the polymer's final structure. acs.org Research has shown that the choice of initiator and reaction conditions can significantly influence the kinetics and the extent of these side reactions. nih.govresearchgate.net For instance, the use of certain photoacid catalysts in photomediated CROP has been shown to suppress backbiting and intermolecular chain transfer, leading to well-defined polymers with low dispersities. nih.govacs.org Density Functional Theory (DFT) calculations have been employed to understand the underlying mechanism, revealing that tight ion pairs between the catalyst anions and trisiloxonium ions can stabilize the active species and enhance the controllability of the polymerization. nih.gov
Detailed Research Findings
Recent research has provided detailed quantitative data on the kinetics of this compound polymerization under various conditions. For example, studies on the organocatalytic-controlled/living ROP of hexamethylthis compound (B157284) (D(Me2)3) using water as an initiator and strong organic bases as catalysts have yielded valuable kinetic data. nih.gov The catalytic activity of different bases was quantified by the apparent rate coefficients of propagation (kp,app). nih.gov
Catalytic Activity of Various Bases in the Polymerization of D(Me2)3
| Catalyst | kp,app (h-1) | Conversion (%) | Mn,NMR (kg mol-1) | Đ |
|---|---|---|---|---|
| TMnPG | Not Reported | 98.0 | 2.64 | 1.14 |
| Et-P2 | Not Reported | Not Reported | Not Reported | Not Reported |
| TiBP | Not Reported | Not Reported | Not Reported | Not Reported |
| TBD | Not Reported | Not Reported | Not Reported | Not Reported |
Data derived from organocatalytic polymerization studies of D(Me2)3. nih.gov Conditions: [D(Me2)3]₀ = 1.80 mol L⁻¹, 30 °C in THF. The ratio [D(Me2)3]₀/[H₂O]₀/[Catalyst]₀ varied depending on the catalyst.
In another study focusing on photomediated CROP, kinetic analysis demonstrated first-order linear semilogarithmic plots, indicating a constant concentration of cationic active species. nih.govacs.org This controlled process yielded polydimethylsiloxane (B3030410) (PDMS) with low dispersities (Đ < 1.30) and number-average molar masses (Mn) that increased linearly with monomer conversion, closely matching theoretical values. nih.govacs.org
Kinetic Data for Photomediated CROP of this compound
| Parameter | Observation |
|---|---|
| Kinetic Plot | First-order linear semilogarithmic |
| Mn vs. Conversion | Linear increase, agrees with theoretical values |
| Dispersity (Đ) | < 1.30 |
Findings from photomediated CROP studies, highlighting the controlled nature of the polymerization. nih.govacs.org
Furthermore, investigations into the cationic polymerization of a model this compound with mixed siloxane units (2,2-diphenyl-4,4,6,6-tetramethylthis compound) initiated by trifluoromethanesulfonic acid have provided insights into the regioselectivity of ring-opening. acs.org Statistical analysis at the pentad level using first-order Markov chain statistics revealed that the monomer addition predominantly occurs in a symmetrical fashion (approximately 68% of the time) at the oxygen atoms bridging the methyl-substituted silicon atoms. acs.org This type of detailed sequence analysis, often coupled with computational modeling, is crucial for understanding and controlling the microstructure of the resulting copolymers. acs.orgresearchgate.net
Monte Carlo simulations have also been employed to model the growth of polymer chains, assuming conditional probabilities of monomer ring opening. acs.org The triad (B1167595) and pentad distributions generated by these simulations have shown good agreement with experimental results from NMR spectroscopy, validating the proposed polymerization mechanisms. acs.org
The development of kinetic models is not limited to homogeneous systems. Research on the ROP of octamethylcyclotetrasiloxane (B44751) (D4) in miniemulsion has led to the proposal of a three-layer interface model to analyze the distribution of molecules at the oil/water interface. researchgate.net A kinetic equation derived from this model successfully predicted the polymerization rate by considering factors such as the initial monomer concentration, droplet radius, and surfactant coverage. researchgate.net
Degradation and Environmental Considerations of Cyclotrisiloxane Derived Polysiloxanes
Mechanistic Studies of Polysiloxane Degradation
The degradation of polysiloxanes, such as polydimethylsiloxane (B3030410) (PDMS), has been a subject of extensive research for decades. primescholars.com The breakdown process is highly dependent on the surrounding atmosphere and the presence of any impurities that might act as catalysts. primescholars.com
When heated in an inert atmosphere, linear polysiloxanes undergo depolymerization, breaking down into a mixture of low-molecular-weight cyclic oligomers. mdpi.com This process typically occurs at temperatures exceeding 350°C. computersciencejournals.com The degradation proceeds via distinct mechanisms depending on the polymer's structure and the conditions applied.
Two primary pathways for thermal degradation are recognized:
Unzipping (or "Back-biting"): This mechanism is prevalent in polysiloxanes that have reactive end-groups, such as silanols (Si-OH). mdpi.comgelest.com The hydroxyl group at the end of a polymer chain can fold back and attack the siloxane backbone of its own molecule. gelest.com This intramolecular reaction leads to the stepwise cleavage of small, volatile cyclic oligomers, predominantly the thermodynamically favored trimer (D3) and tetramer (D4). mdpi.com The molecular weight of the polymer chain decreases linearly as the volatile cyclics are eliminated. mdpi.com
Random Scission: This pathway does not require reactive end-groups and can occur at any point along the polymer chain. mdpi.comgelest.com It involves the polymer chain folding back on itself to form a temporary loop, which facilitates the rearrangement and cleavage of a siloxane bond to release a cyclic oligomer. mdpi.com Random scission is the more common degradation mechanism, especially at high temperatures, and it leads to a rapid and dramatic decrease in the polymer's molecular weight. mdpi.comgelest.com This process results in a broader distribution of cyclic products, with ring sizes (n) ranging from 3 to as high as 20. mdpi.com
In the presence of oxygen, the degradation process becomes more complex. Oxygen can act as a catalyst at temperatures below 300°C, promoting the cleavage of Si-O bonds and accelerating the formation of volatile oligomers. mdpi.com At higher temperatures, however, oxidative crosslinking of the polymer can occur, which slows the rate of mass loss in the final stages of degradation. mdpi.com
Table 1: Comparison of Polysiloxane Thermal Degradation Mechanisms in an Inert Atmosphere
| Feature | Unzipping Mechanism | Random Scission Mechanism |
| Primary Requirement | Reactive end-groups (e.g., Si-OH) mdpi.comgelest.com | Sufficient chain flexibility gelest.com |
| Initiation Site | Polymer chain ends mdpi.com | Any point along the polymer chain mdpi.comgelest.com |
| Predominant Products | Cyclic trimer (D3) and tetramer (D4) mdpi.com | Mixture of cyclic oligomers (D3-D20+) mdpi.com |
| Effect on Mol. Weight | Linear decrease with volatilization mdpi.com | Rapid, dramatic decrease from the onset mdpi.comgelest.com |
The scission, or cleavage, of the silicon-oxygen (Si-O) bond is the fundamental first step in the depolymerization of polysiloxanes, which is essential for recycling them into smaller, reusable units. researchgate.net The remarkable stability of silicones is attributed to the strength and flexibility of the Si-O bond. computersciencejournals.com However, these bonds are susceptible to cleavage under specific, highly-conditioned reactions. researchgate.net
The breakage of the Si-O bond can be initiated through several chemical routes:
In the presence of protic acids like hydrochloric acid (HCl), triflic acid, and acetic acid. researchgate.netresearchgate.net
With nucleophiles such as amines, alcohols, halides, and various organometallic catalysts. researchgate.netresearchgate.net
For linear polymers, the scission of a single Si-O bond is sufficient to initiate the degradation process. mdpi.com However, for crosslinked silicone networks, such as elastomers and resins, cleavage must occur at two or more sites for degradation to proceed. mdpi.com Catalytic and thermal depolymerization are common processes that facilitate this bond scission. researchgate.netresearchgate.net
Thermal and Thermochemical Depolymerization Pathways
Recycling and Circular Economy Approaches for Polysiloxanes
As the demand for silicone polymers grows, so does the importance of developing effective recycling methods to reduce landfill waste, conserve resources, and minimize energy consumption. mdpi.comsilicones.eu Chemical recycling has emerged as a promising solution to establish a circular economy for silicones. mdpi.comsilicones.eu This approach allows for multiple recycling cycles without a degradation in the quality of the final product. mdpi.com
The core principle of chemical recycling is the depolymerization of silicone waste back into its constituent oligomers or monomers. mdpi.comsilicones.eu These recovered building blocks can then be purified and repolymerized to produce virgin-grade silicone. mdpi.com This circular model circumvents the highly energy-intensive process of producing silicon metal from quartz, which accounts for 70-80% of the energy consumed in silicone synthesis. silicones.eu By using chemically recycled silicones as a secondary raw material, significant reductions in CO2 emissions, energy use, and resource intensity can be achieved. silicones.eu Several companies are actively investing in and scaling up these technologies to make the circular economy for silicones an industrial reality. mdpi.comelkem.com
The primary objective of chemically recycling silicones is to break down the polymer waste into its fundamental building blocks: volatile cyclic siloxanes (VCS), particularly octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). silicones.eu These cyclic compounds are the key raw materials used in the synthesis of new silicone polymers. silicones.eunih.gov
The conversion of silicone waste into these valuable cyclics is achieved through depolymerization, which can be induced by various methods:
Thermal Depolymerization: This process involves heating the silicone waste to high temperatures (400–650°C) in an inert atmosphere or under vacuum. nih.gov It results in a mixture of cyclic oligomers that can be recovered. nih.gov
Catalytic Depolymerization: This approach uses catalysts to facilitate the breakdown of the polymer chains, often at much lower temperatures and with greater efficiency than purely thermal methods. nih.gov A wide range of catalysts can be used, including strong acids and bases. researchgate.net Recent advancements have demonstrated highly efficient depolymerization even at room temperature using catalytic amounts of fluoride (B91410) ions in specific organic solvents, yielding primarily D4, D5, and D6. researchgate.netgoogle.com Another novel method employs a [polydentate ligand–potassium silanolate] complex, which can depolymerize waste silicone oils at 60-170°C, achieving up to 98-99% yield of cyclic siloxanes. rsc.org
Once the depolymerization is complete, the resulting volatile cyclic siloxanes can be separated from fillers and other impurities and then purified, typically through distillation, to be used as secondary raw materials for new silicone products. silicones.euresearchgate.net
Table 2: Products of Different Polydimethylsiloxane (PDMS) Depolymerization Methods
| Depolymerization Method | Catalyst/Conditions | Temperature | Primary Products | Yield | Source |
| Catalytic | [polydentate ligand–potassium silanolate] complex (0.1 mol%) | 60-170°C | Mixture of cyclosiloxanes | Up to 98-99% | rsc.org |
| Catalytic | Fluoride ions in THF solvent | Room Temperature | D4 (82%), D5 (8%), D3 (2%) | High Conversion | researchgate.netrsc.org |
| Thermal | Inert Atmosphere | 400-650°C | Mixture of cyclic oligomers (D3, D4, D5+) | Quantitative Conversion | nih.gov |
| Thermochemical | Acidic Zeolite-type catalysts | 500-700°C | Mixture of cyclics (ring sizes 6-20) | Quantitative Conversion | acs.org |
Q & A
Q. What are the standard methods for synthesizing cyclotrisiloxane derivatives, and how can reaction conditions be optimized?
Cyclotrisiloxanes are typically synthesized via ring-opening polymerization (ROP) or free radical polymerization. For example, poly(1,3,5-trimethyl-1,3,5-trivinyl this compound) (pV3D3) is produced using free radical initiation under controlled temperature and inert atmospheres . Optimization involves adjusting monomer ratios, initiator concentration, and reaction time. Techniques like differential scanning calorimetry (DSC) can monitor polymerization kinetics. Ensure reproducibility by documenting catalyst purity and solvent selection .
Q. Which spectroscopic techniques are most effective for characterizing this compound structures?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) is critical for confirming ring structure and substituent arrangement. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups (e.g., Si-O-Si stretching at ~1,000–1,100 cm⁻¹) . For crystalline derivatives, X-ray diffraction (XRD) provides structural resolution .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
Adhere to protocols from peer-reviewed literature and report detailed experimental conditions (e.g., solvent purity, temperature gradients, and stirring rates). Use standardized characterization methods (e.g., ASTM guidelines for thermal analysis) and validate results against reference datasets from NIST or EPA repositories .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the thermomechanical properties of this compound-based polymers?
MD simulations with force fields like COMPASS model crosslinked networks and predict properties such as Young’s modulus and glass transition temperature (Tg). Validate simulations against experimental DSC and tensile testing data. For pV3D3, simulations have shown agreement with experimental Tg values (~120°C) and low dielectric constants (k ≈ 2.5) .
Q. What strategies resolve contradictions in reported thermodynamic properties of hexamethylthis compound?
Discrepancies in melting points (337–339.5 K) and vapor pressure data arise from differences in sample purity and measurement techniques (e.g., static vs. dynamic methods). Cross-validate results using high-purity samples (>99.9%) and calibrate instruments against NIST-certified standards. Meta-analyses of historical data can identify systematic errors .
Q. How can computational models assess the environmental fate of cyclotrisiloxanes?
Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log KOW) and biodegradation pathways. EPA’s TSCA risk evaluation framework integrates data from peer-reviewed literature, gray literature, and environmental monitoring to model persistence and bioaccumulation .
Q. What methodologies integrate experimental and computational data for this compound research?
Combine density functional theory (DFT) calculations with experimental NMR/XRD data to refine molecular geometries. For degradation studies, correlate GC-MS fragmentation patterns with computational predictions of bond dissociation energies. Collaborative platforms like NIST’s Chemistry WebBook provide cross-referenced datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
